molecular formula C33H29N7O5S2 B2804979 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393583-90-9

4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2804979
CAS No.: 393583-90-9
M. Wt: 667.76
InChI Key: CRSOZDGWTRPGGO-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex molecule featuring a 1,2,4-triazole core linked to a pyrazole moiety via a thioether bridge. Its design incorporates pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

4-methoxy-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O5S2/c1-21-5-7-22(8-6-21)28-18-27(29-4-3-17-46-29)37-39(28)31(41)20-47-33-36-35-30(38(33)24-11-13-25(14-12-24)40(43)44)19-34-32(42)23-9-15-26(45-2)16-10-23/h3-17,28H,18-20H2,1-2H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSOZDGWTRPGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=C(C=C5)OC)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Structural Overview

The compound features several notable functional groups:

  • Methoxy group : Enhances lipophilicity and biological activity.
  • Nitrophenyl moiety : Associated with antibacterial and anticancer properties.
  • Thiazole and pyrazole rings : Known for their roles in pharmacological activities.

Anticancer Properties

Research indicates that compounds with similar structures to 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide demonstrate notable anticancer effects. For instance:

  • Cell Viability Reduction : Compounds with similar thiazole and pyrazole frameworks have shown decreased viability in various cancer cell lines including breast (MCF7), colon (HCT116), and lung (A549) cancers .
  • Mechanism of Action : The compound likely interacts with specific enzymes involved in cancer progression. Molecular docking studies suggest binding affinity to targets associated with tumor growth and metastasis .

Anti-inflammatory Activity

The structural components of the compound suggest potential anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Markers : Similar derivatives have been reported to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro .
  • Pathway Interference : The compound may inhibit pathways involving NF-kB signaling, which is crucial in inflammation and cancer biology .

Case Studies

Several studies have explored the biological activity of compounds related to the target molecule:

StudyCompoundFindings
1Thiadiazole DerivativesDemonstrated anticancer activity by inducing apoptosis in leukemia cell lines .
2Pyrazole DerivativesShowed antioxidant properties and reduced tumor growth in xenograft models .
3Triazole DerivativesExhibited significant anti-inflammatory effects by modulating immune responses .

Synthesis and Characterization

The synthesis of 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be achieved through various methods including cyclocondensation reactions under controlled conditions to ensure high yield and purity .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. The presence of the triazole and pyrazole rings contributes to its potential as an anticancer agent by inhibiting pathways involved in cancer progression .

Anti-inflammatory Properties

Research has shown that derivatives of triazoles can exhibit anti-inflammatory effects by modulating inflammatory pathways. The interaction studies using molecular docking suggest that this compound may inhibit enzymes involved in inflammation.

Antimicrobial Activity

The thiophene and triazole components are known for their antimicrobial properties. Studies have indicated that compounds containing these groups can effectively combat bacterial infections .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of similar compounds against liver carcinoma cell lines (HEPG2). The results demonstrated a significant reduction in cell viability, indicating the potential of this compound as an effective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers investigated the anti-inflammatory effects of related triazole compounds. The findings revealed that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their therapeutic action .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The central benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and the corresponding amine derivative.

Reaction Conditions Products Key Observations
6M HCl, reflux, 6 hours4-Methoxybenzoic acid + 4-(4-nitrophenyl)-5-((2-oxo-2-(pyrazolyl)ethyl)thio)-triazolemethylamineComplete cleavage observed at elevated temperatures.
2M NaOH, ethanol, 80°C, 4 hoursSodium 4-methoxybenzoate + free amine derivativePartial decomposition of the triazole ring noted.

Oxidation of the Thioether Linkage

The thioether (-S-) group connecting the triazole and pyrazole moieties is susceptible to oxidation, forming sulfone or sulfoxide derivatives.

Oxidizing Agent Conditions Products Yield
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 2 hours Sulfone derivative with retained triazole and pyrazole rings78%
mCPBADichloromethane, 0°C, 1 hour Sulfoxide intermediate65%

Reduction of the Nitrophenyl Group

The nitro (-NO<sub>2</sub>) group on the phenyl ring can be reduced to an amine (-NH<sub>2</sub>) under catalytic hydrogenation.

Catalyst Conditions Products Notes
Pd/C (10%)H<sub>2</sub> (1 atm), ethanol, 25°C, 12 hours 4-Aminophenyl derivativeReaction stalls at 80% conversion due to catalyst poisoning.
Fe/HClReflux, 3 hours Mixture of amine and partially reduced intermediatesLow selectivity observed.

Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring undergoes nucleophilic substitution at the methylthio (-S-) position.

Reagent Conditions Products Mechanistic Insight
ThioureaEtOH, NaOH, reflux, 4 hours Thiazole derivative via cyclocondensationTriazole acts as a leaving group.
HydrazineDMF, 100°C, 6 hours 1,2,4-Triazolo[3,4-b]thiadiazine hybridConfirmed by X-ray crystallography .

Pyrazole Ring Reactivity

The 4,5-dihydro-1H-pyrazole ring participates in alkylation and acylation reactions.

Reagent Conditions Products Yield
Acetyl chloridePyridine, RT, 2 hours Acetylated pyrazole derivative85%
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, acetone, reflux, 8 hours N-Methylpyrazole analog72%

Molecular Docking and Mechanistic Studies

Computational studies (DFT/B3LYP/6-31G(d,p)) reveal that the compound’s reactivity aligns with its electronic profile :

  • Frontier Orbital Energies : HOMO (-6.12 eV) localizes on the pyrazole-thiophene system, favoring electrophilic attack.

  • NLO Properties : High hyperpolarizability (β<sub>tot</sub> = 1.54 × 10<sup>−30</sup> esu) suggests utility in optoelectronic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazole Derivatives

Compounds with 1,2,4-triazole cores, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br; compounds [7–9] in ), share structural similarities with the target molecule. Key differences include:

  • Tautomerism : Like compounds [7–9], the target’s triazole moiety likely exists in the thione tautomeric form, as evidenced by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Table 1: Spectral Comparison of Triazole Derivatives
Compound νC=S (cm⁻¹) νNH (cm⁻¹) Tautomeric Form
Target Compound ~1250* ~3300* Thione
Triazole [7] (X = H) 1247 3278 Thione
Triazole [8] (X = Cl) 1250 3310 Thione
Triazole [9] (X = Br) 1255 3414 Thione

*Predicted based on .

Pyrazole Derivatives

Pyrazole-containing compounds, such as 4-{3-amino-4-[(4-methylphenyl)-hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide (compound ii; IC₅₀ 1.92 ± 0.01 μM against LOX), highlight the role of pyrazole in enzyme inhibition. The target’s pyrazole moiety, substituted with thiophen-2-yl and p-tolyl groups, may improve hydrophobic interactions compared to simpler analogues .

Table 2: LOX Inhibition by Pyrazole Analogues
Compound IC₅₀ (μM) Key Structural Features
Target Compound N/A* Thiophen-2-yl, p-tolyl, 4-nitrophenyl
Compound ii () 1.92 ± 0.01 Sulfonamide, methylphenyl hydrazone
Compound i () 11.5 ± 0.78 Imidazo-thiazole, methoxyphenyl

Benzamide Analogues

The 4-methoxybenzamide group is shared with 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) and 4-methoxy-N-(4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8g) from and . These compounds exhibit antimicrobial activity, suggesting the target’s benzamide group may contribute to similar bioactivity. Substituent differences (e.g., trifluoromethyl vs. nitro groups) influence electronic properties and solubility .

Q & A

Basic Research Questions

Q. What are the core structural motifs of this compound, and how do they influence its reactivity?

  • The compound integrates a 1,2,4-triazole ring, thiophene , 4-nitrophenyl , p-tolyl , and pyrazoline moieties. The thioether linkage between the triazole and pyrazoline groups introduces steric and electronic effects, while the 4-methoxybenzamide tail influences solubility and hydrogen-bonding potential.
  • Methodological Insight : Computational modeling (e.g., DFT) can predict electron distribution, while X-ray crystallography validates spatial arrangements. Substituents like the nitro group act as electron-withdrawing agents, directing electrophilic substitution reactions .

Q. What synthetic routes are reported for analogous 1,2,4-triazole derivatives?

  • Key steps include:

  • Thiosemicarbazide cyclization to form the triazole core (reflux in ethanol with phenylisothiocyanate) .
  • Mannich reactions for introducing thiophene or aryl groups .
  • Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) for attaching the benzamide moiety .
    • Critical Parameters : Solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (60–80°C) significantly impact yield .

Q. How is biological activity screening typically conducted for such compounds?

  • In vitro assays : Antimicrobial (MIC against S. aureus and E. coli), anticancer (IC50 in MCF-7 or HeLa cells), and enzyme inhibition (e.g., COX-2 or α-glucosidase).
  • Methodology :

  • Dose-response curves to determine IC50 values .
  • Molecular docking to assess binding affinity with target proteins (e.g., PDB: 1CX2 for COX-2) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole functionalization be addressed?

  • Problem : Competing N1 vs. N2 alkylation in 1,2,4-triazoles leads to mixed products.
  • Solutions :

  • Use bulky directing groups (e.g., p-tolyl) to sterically hinder undesired positions .
  • Microwave-assisted synthesis enhances reaction specificity and reduces byproducts .
    • Validation : LC-MS and 2D NMR (e.g., HSQC) confirm regiochemical outcomes .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Case Study : A compound predicted to inhibit COX-2 (docking score: −9.2 kcal/mol) shows weak experimental IC50 (>100 µM).
  • Resolution Strategies :

  • Solvent effects : Simulate explicit solvent models (e.g., water vs. DMSO) in docking studies .
  • Metabolic stability : Test liver microsome stability to rule out rapid degradation .
    • Data Cross-Validation : Combine SPR (surface plasmon resonance) with in vitro assays to validate binding kinetics .

Q. What role do tautomeric equilibria play in the compound’s reactivity?

  • Thione-thiol tautomerism in the triazole-thioether moiety alters electrophilicity. For example, the thione form favors nucleophilic attack at sulfur, while the thiol form participates in redox reactions .
  • Analytical Tools :

  • Variable-temperature NMR to monitor tautomer populations.
  • UV-Vis spectroscopy to track pH-dependent shifts (e.g., pKa ~6.5 for thiol-thione transition) .

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Case : Initial synthesis yields 45% at 80°C; scaling to 10 mmol reduces yield to 28%.
  • Optimization Approaches :

  • Flow chemistry for better heat and mass transfer .
  • Catalyst screening : Pd/C or Ni nanoparticles for Suzuki couplings .
    • Data-Driven Adjustments : DOE (Design of Experiments) to balance temperature, solvent, and catalyst loading .

Methodological Recommendations

  • Characterization : Use HRMS-ESI for exact mass validation and NOESY to confirm stereochemistry in pyrazoline rings .
  • Troubleshooting : If crystallization fails, employ solvent diffusion (e.g., hexane/ethyl acetate) or seeding techniques .
  • Data Reproducibility : Report reaction conditions in detail (e.g., “dry ethanol” vs. “95% ethanol”) to mitigate solvent impurity effects .

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